Trichlorofluorosilane

Description

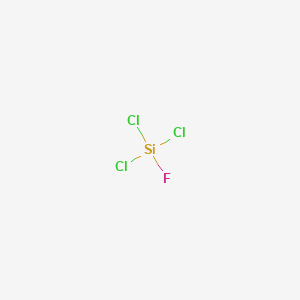

Structure

3D Structure

Properties

CAS No. |

14965-52-7 |

|---|---|

Molecular Formula |

Cl3FSi |

Molecular Weight |

153.44 g/mol |

IUPAC Name |

trichloro(fluoro)silane |

InChI |

InChI=1S/Cl3FSi/c1-5(2,3)4 |

InChI Key |

PGHWHQUVLXTFLZ-UHFFFAOYSA-N |

Canonical SMILES |

F[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trichlorofluorosilane

Novel Approaches for Selective Halogen Exchange Reactions

Halogen exchange represents a primary strategy for the synthesis of mixed-halogen halos-silanes like trichlorofluorosilane. google.com This involves the substitution of one halogen for another on the silicon atom.

Fluorination of Chlorosilanes: Strategies and Challenges

The synthesis of this compound can be achieved through the fluorination of tetrachlorosilane (B154696) (SiCl₄). wikipedia.org This process involves replacing one chlorine atom with a fluorine atom. A variety of fluorinating agents can be employed for this transformation.

One common approach involves the reaction of silicon tetrachloride with a fluorine source. For instance, reacting silicon tetrachloride with antimony trifluoride, often with an antimony pentachloride catalyst, can produce this compound. wikipedia.org The desired product is then separated from other fluorochlorosilanes, such as tetrafluorosilane and dichlorodifluorosilane, through distillation. wikipedia.org

Another method utilizes potassium hydrogen fluoride (B91410) compounds with the general formula KF(HF)n (where 1.5 ≤ n ≤ 5) as fluorinating agents. google.com These reagents are noted for being inexpensive, having low toxicity, and being highly reactive. google.com

The primary challenge in the fluorination of chlorosilanes is achieving selective substitution. The reaction can often lead to a mixture of products with varying degrees of fluorination, making the isolation of pure this compound difficult. google.com The reaction conditions, including temperature and the choice of fluorinating agent, must be carefully controlled to maximize the yield of the desired monosubstituted product.

| Fluorinating Agent | Starting Material | Key Features |

| Antimony trifluoride (with SbCl₅ catalyst) | Silicon tetrachloride | Requires distillation to separate products. wikipedia.org |

| Potassium hydrogen fluoride (KF(HF)n) | Chlorosilanes | Inexpensive, low toxicity, and highly reactive. google.com |

Chlorination of Fluorosilanes: Methodological Developments

An alternative approach to synthesizing this compound is the chlorination of fluorosilanes. This involves the substitution of a fluorine atom with a chlorine atom. While less common than fluorination of chlorosilanes due to the higher bond strength of the Si-F bond compared to the Si-Cl bond, methods have been developed for this transformation.

One such method involves the reaction of trifluorosilane (B87118) (SiHF₃) with gaseous chlorine, which yields this compound and hydrogen chloride. wikipedia.org Another approach involves the high-temperature reaction of silicon tetrafluoride with silicon tetrachloride at 600 °C, which produces a mixture of fluorochlorosilanes, including this compound. wikipedia.org

A more recent and predictable method for introducing halogens with a lower bond strength, such as chlorine, involves the substitution of aryl groups. google.com In this approach, an aryl-fluoro-silane intermediate is first prepared. The aryl groups are then substituted with chlorine, leading to a more controlled reaction and a narrower distribution of mixed-halogen halo-silane products. google.com This method avoids the unpredictability often associated with direct halogen exchange between a higher bond strength halogen (fluorine) and a lower bond strength halogen (chlorine). google.com

| Starting Material 1 | Starting Material 2 | Product(s) |

| Trifluorosilane (SiHF₃) | Chlorine (gaseous) | This compound (SiClF₃) and Hydrogen Chloride (HCl) wikipedia.org |

| Silicon tetrafluoride (SiF₄) | Silicon tetrachloride (SiCl₄) | Mixture of fluorochlorosilanes including SiClF₃ wikipedia.org |

| Aryl-fluoro-silane | Chlorinating agent | This compound (SiFCl₃) and other products google.com |

Utilizing Hexafluorosilicates in Fluorosilane Synthesis

Hexafluorosilicates, such as sodium hexafluorosilicate (B96646) (Na₂SiF₆) and ammonium (B1175870) hexafluorosilicate ((NH₄)₂SiF₆), have proven to be effective reagents for the conversion of chlorosilanes to fluorosilanes. acs.org These compounds can serve as a fluorine source in the synthesis of this compound from tetrachlorosilane.

Ammonium hexafluorosilicate is often considered the superior reagent due to easier reaction work-up and higher yields. acs.org A significant advantage of using hexafluorosilicates is their ability to perform the fluorination without affecting other sensitive linkages that might be present in the molecule, such as Si-H, Si-Si, or Si-O-Si bonds. acs.org

For example, heating a mixture of anhydrous aluminum chloride and sodium hexafluorosilicate to between 190 and 250 °C produces a mixture of gases containing chlorotrifluorosilane, which can then be isolated. wikipedia.org

Metal-Catalyzed and Organocatalytic Synthetic Pathways

The development of catalytic systems for halogen exchange reactions offers a promising avenue for the efficient and selective synthesis of this compound.

Investigation of Catalytic Systems for Halogen Exchange

Metal-catalyzed halogen exchange reactions have been extensively studied, particularly for aryl halides, and these principles can be applied to the synthesis of halosilanes. rsc.orgfrontiersin.org Catalysts based on copper, nickel, and palladium have shown effectiveness in facilitating the interconversion of halide derivatives. rsc.org The mechanism for these reactions often involves an oxidative addition of the halo-silane to the metal center, followed by halogen exchange and reductive elimination. nih.gov

For the synthesis of fluorosilanes from chlorosilanes, copper(II) chloride in conjunction with potassium fluoride has been utilized. acs.org Copper-catalyzed reactions, particularly using copper(I) iodide with a diamine ligand, have been shown to be effective for the conversion of bromides to iodides, and similar systems could be adapted for the fluorination of chlorosilanes. organic-chemistry.org Nickel complexes have also been among the first catalysts used for aromatic Finkelstein reactions (halogen exchange), and could potentially be applied to halosilane synthesis. nih.gov

Organocatalysis presents a metal-free alternative for these transformations. rsc.org For instance, organic superbases have been shown to catalyze the thiolation of trimethyl(perfluorophenyl)silanes, demonstrating the potential of organocatalysts to activate silicon compounds for substitution reactions. rsc.org While specific organocatalytic methods for the direct synthesis of this compound are not widely reported, the principles of activating silanes with organic catalysts could be a fruitful area for future research. nih.gov

| Catalyst Type | Potential Application in SiFCl₃ Synthesis | Key Features |

| Copper-based | Catalyzing the fluorination of tetrachlorosilane. acs.orgorganic-chemistry.org | Mild and general, tolerates various functional groups. organic-chemistry.org |

| Nickel-based | Facilitating halogen exchange between chlorosilanes and a fluorine source. nih.gov | Among the first catalysts used for aromatic halogen exchange. nih.gov |

| Palladium-based | Enabling the fluorination of chlorosilanes. frontiersin.org | Can be highly efficient and regioselective. frontiersin.org |

| Organocatalysts | Activating chlorosilanes for nucleophilic substitution with fluoride. rsc.org | Metal-free, mild reaction conditions. rsc.org |

Analysis of Reaction Kinetics in SiFCl₃ Formation

Understanding the reaction kinetics is crucial for optimizing the synthesis of this compound. The rate of a chemical reaction is dependent on factors such as the concentration of reactants and the temperature. ox.ac.ukutdallas.edu For the formation of SiFCl₃ through halogen exchange, the reaction rate will be influenced by the nature of the starting halosilane and the fluorinating or chlorinating agent.

In the context of silicon chemistry, studies on the kinetics of reactions involving chlorosilanes, such as the synthesis of trichlorosilane (B8805176) (SiHCl₃), have shown that the process can be controlled by either surface reactions or gas phase diffusion, depending on the temperature. researchgate.net For instance, in the reaction of solid silicon with hydrogen chloride gas, the formation of gaseous SiHCl₃ is kinetically controlled by surface reactions at lower temperatures. researchgate.net

Furthermore, the deposition of silicon from trichlorosilane has been studied, and the kinetics are influenced by the presence of HCl, which can etch the silicon surface. nih.gov This highlights the complexity of the reaction environment and the importance of understanding the interplay of different species present in the reaction mixture.

Gas-Phase Synthesis and Condensation Strategies for this compound

The production of this compound (SiCl₃F) through gas-phase reactions represents a significant area of research in silicon chemistry. These methodologies often involve the reaction of silicon tetrachloride (SiCl₄) with a fluorine source at elevated temperatures. Subsequent condensation is a critical step for the isolation and purification of the desired product from the resulting mixture of halosilanes.

One notable gas-phase approach involves the sequential reaction of silicon tetrafluoride (SiF₄) with aluminum(III) chloride (AlCl₃). This process proceeds through a series of fluorine-chlorine exchange reactions, ultimately yielding silicon tetrachloride. This compound is formed as an intermediate in this reaction sequence. Research has shown that these sequential reactions occur in a closed reactor within a temperature range of 473–542 K. researchgate.net

The synthesis can be represented by the following sequential reactions: SiF₄ → SiClF₃ → SiCl₂F₂ → SiCl₃F → SiCl₄

The effective rate constants and activation energies for these sequential reactions have been determined, providing insight into the kinetics of this compound formation. researchgate.net For instance, the activation energies for the sequential conversion of silicon tetrafluoride to silicon tetrachloride have been reported, with specific values for each step of the halogen exchange. researchgate.net

Another potential gas-phase route is the direct fluorination of trichlorosilane (SiHCl₃) or the partial fluorination of silicon tetrachloride using a suitable fluorinating agent. While specific studies focusing solely on the gas-phase synthesis of SiCl₃F are not abundant in publicly available literature, the principles can be inferred from related industrial processes for other halosilanes. For example, the production of trichlorosilane itself often involves the hydrochlorination of metallurgical grade silicon in a fluidized bed reactor at temperatures around 300 °C. wasson-ece.com

The reaction of silicon with hydrogen chloride is a primary industrial method for producing trichlorosilane, with silicon tetrachloride as a significant byproduct. wasson-ece.com The conditions for these processes, including temperature, pressure, and the use of catalysts, are critical for optimizing the yield of the desired chlorosilane.

Following the gas-phase synthesis, a crucial step is the condensation and purification of this compound from the reaction mixture, which typically contains other chlorofluorosilanes, unreacted precursors, and byproducts. Low-temperature fractional distillation is a common technique for separating components with different boiling points. researchgate.net The distinct vapor pressures of the various halosilanes allow for their separation.

The analysis of the resulting product stream is often accomplished using gas chromatography. nih.govdss.go.th This technique is well-suited for separating and quantifying the components of complex mixtures of volatile silanes. For streams containing corrosive chloro/fluorosilanes, specialized materials for the gas chromatograph components, such as Hastelloy®C or Monel 400 tubing, are necessary to prevent corrosion. wasson-ece.com

Table 1: Activation Energies for the Sequential Conversion of SiF₄ to SiCl₄ researchgate.net

| Reaction Step | Activation Energy (kJ/mol) |

| SiF₄ → SiClF₃ | 32.6 |

| SiClF₃ → SiCl₂F₂ | 19.6 |

| SiCl₂F₂ → SiCl₃F | 24.2 |

| SiCl₃F → SiCl₄ | 42.2 |

This data highlights the energy requirements for each step in the halogen exchange process.

Table 2: Gas Chromatography Conditions for Chlorosilane Analysis nih.gov

| Parameter | Value |

| Column | 10% diethyl phthalate on 6201 support (60-80 mesh), 3m x 5mm i.d. stainless-steel |

| Column Temperature | 60 °C |

| Injection Temperature | 110 °C |

| Detector Temperature | 140 °C (Thermal Conductivity Detector) |

| Carrier Gas | H₂ |

| Flow Rate | 60 mL/min |

These conditions have been successfully used for the quantitative analysis of chlorosilanes, demonstrating a reliable method for product stream characterization.

Spectroscopic Elucidation and Characterization of Trichlorofluorosilane

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for determining the structure and bonding within a molecule. youtube.com For trichlorofluorosilane, a molecule with C₃ᵥ symmetry, group theory predicts six fundamental vibrational modes (3A₁ + 3E), all of which are active in both IR and Raman spectroscopy.

Infrared spectroscopy measures the absorption of IR radiation by a molecule, exciting its vibrational modes. A vibrational mode is IR-active if it causes a change in the molecule's dipole moment. irdg.org Due to the high polarity of the Si-F and Si-Cl bonds, this compound is expected to be a strong infrared absorber. Gas-phase IR spectroscopy can reveal rotational-vibrational fine structure, though for heavier molecules, the rotational lines are very close together. irdg.org

The assignment of specific absorption bands to fundamental vibrations is achieved through comparison with related molecules and, crucially, with theoretical calculations. The fundamental vibrational frequencies for SiFCl₃ have been calculated using quantum chemical methods, providing a basis for spectral interpretation. The expected vibrational modes, their symmetry, and their calculated frequencies are detailed in the table below.

Interactive Table: Calculated Infrared Vibrational Modes for this compound

| Vibrational Mode (ν) | Symmetry | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|---|

| ν₁ | A₁ | 915 | Si-F Stretch |

| ν₂ | A₁ | 560 | Si-Cl₃ Symmetric Stretch |

| ν₃ | A₁ | 255 | Si-Cl₃ Umbrella Deformation |

| ν₄ | E | 630 | Si-Cl₃ Asymmetric Stretch |

| ν₅ | E | 210 | Si-F Rock / Si-Cl₃ Rock |

Note: Frequencies are representative values from theoretical calculations and may vary depending on the computational method. These values are based on data from quantum-chemical databases. virtualchemistry.org

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule's electron cloud. irdg.org For SiFCl₃, all six fundamental modes are also Raman-active.

Gas-phase Raman spectra can provide information on both rotational and vibrational transitions. irdg.org The totally symmetric (A₁) modes, such as the Si-F stretch and the symmetric Si-Cl₃ stretch, are typically expected to produce strong, polarized bands in the Raman spectrum, confirming the C₃ᵥ structure. The degenerate (E) modes will give rise to depolarized bands. The observation of all six predicted bands in both IR and Raman spectra would provide strong confirmation of the molecule's structure and the vibrational assignments.

In the absence of comprehensive experimental spectra, theoretical calculations are indispensable for predicting and understanding the vibrational characteristics of molecules like this compound. nih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations are used to compute the molecular geometry, vibrational frequencies, and spectral intensities. researchgate.net

These computational approaches involve finding the minimum energy structure of the molecule and then calculating the second derivatives of the energy with respect to atomic displacements. This process yields the force constants for the bonds and the resulting harmonic vibrational frequencies. nih.gov While these calculated frequencies can differ slightly from experimental values, they are often systematically corrected using scaling factors to provide remarkably accurate predictions. Theoretical spectra are crucial for assigning the bands observed in complex experimental spectra and for understanding the nature of the molecular vibrations. researchgate.net

Photoelectron Spectroscopy Investigations

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons.

In He(I) photoelectron spectroscopy, photons with an energy of 21.22 eV are used to ionize valence electrons. The resulting spectrum consists of bands, each corresponding to the removal of an electron from a different molecular orbital (MO). The energy of each band provides the vertical ionization energy for that orbital.

For this compound, the valence molecular orbitals are primarily composed of the lone pair electrons on the halogen atoms (n_F and n_Cl) and the electrons in the Si-F and Si-Cl sigma bonds (σ_Si-F and σ_Si-Cl). Theoretical calculations of the molecular orbital energies allow for the prediction and assignment of the photoelectron spectrum.

Interactive Table: Calculated Vertical Ionization Energies for this compound

| Molecular Orbital | Primary Character | Calculated Ionization Energy (eV) |

|---|---|---|

| HOMO | Chlorine Lone Pair (n_Cl) | 12.5 |

| HOMO-1 | Chlorine Lone Pair (n_Cl) | 12.8 |

| HOMO-2 | Fluorine Lone Pair (n_F) | 13.9 |

| HOMO-3 | Si-Cl Bonding (σ_Si-Cl) | 14.5 |

Note: Ionization energies are representative values from theoretical calculations. The ordering and energies can vary with the level of theory used.

The He(I) photoelectron spectrum provides direct experimental validation of the molecular orbital model of electronic structure. The ordering of the ionization energies in SiFCl₃ reflects the electronegativity of the constituent atoms and the nature of the chemical bonds.

The highest occupied molecular orbitals (HOMOs) are expected to be the non-bonding lone pair orbitals of the three chlorine atoms. These are followed by the lone pair orbital of the more electronegative fluorine atom at a higher binding energy. The bands corresponding to the Si-Cl and Si-F bonding orbitals appear at still higher energies, as these electrons are stabilized by bond formation. The broadness of a band in the photoelectron spectrum can indicate the bonding character of the orbital; bands corresponding to the removal of electrons from strongly bonding orbitals are typically broader than those from non-bonding or weakly bonding orbitals. nih.gov This detailed analysis of the photoelectron spectrum provides a comprehensive picture of the electronic structure and bonding in this compound.

Advanced Spectroscopic Techniques for Surface-Bound SiFCl₃ Systems

The study of this compound (SiFCl₃) adsorbed on various surfaces is crucial for understanding its role in surface modification, thin-film deposition, and semiconductor processing. Advanced spectroscopic techniques provide invaluable insights into the chemical and physical interactions at the molecule-substrate interface. Due to the limited availability of direct experimental data specifically for surface-bound SiFCl₃, this section will discuss the application of relevant advanced spectroscopic techniques, drawing parallels from studies on analogous silicon compounds like silicon tetrachloride (SiCl₄) and other chlorofluorosilanes.

X-Ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique for determining the elemental composition and chemical states of atoms on a surface. For a surface with adsorbed SiFCl₃, XPS can provide detailed information about the silicon, fluorine, and chlorine environments.

Core-Level Spectra: High-resolution XPS spectra of the Si 2p, F 1s, and Cl 2p core levels would reveal the chemical bonding states. The binding energies are sensitive to the electronegativity of the surrounding atoms. For instance, the Si 2p binding energy in SiFCl₃ is expected to be higher than that in elemental silicon due to the presence of electronegative fluorine and chlorine atoms. The precise binding energy can indicate whether the molecule is intact or has undergone dissociation upon adsorption.

Chemical Shifts: Changes in the binding energies (chemical shifts) upon adsorption can elucidate the nature of the surface-adsorbate bond. For example, if SiFCl₃ adsorbs dissociatively on a silicon surface, new Si-Si bonds might form, leading to Si 2p peaks at lower binding energies compared to the parent molecule.

| Core Level | Expected Binding Energy Range (eV) for SiFCl₃ on an Inert Surface (Theoretical) | Notes |

| Si 2p | 102 - 105 | The binding energy is influenced by the number of attached halogen atoms. Comparison with SiCl₄ and SiF₄ would show a shift depending on the relative electronegativity. |

| F 1s | ~687 - 689 | Fluorine is highly electronegative, leading to a characteristic high binding energy. |

| Cl 2p | ~200 - 202 | The Cl 2p spectrum will show a doublet (2p₃/₂ and 2p₁/₂) due to spin-orbit coupling. |

Auger Electron Spectroscopy (AES) is another surface analysis technique that provides elemental and, in some cases, chemical state information. AES is particularly sensitive to lighter elements and can be used for depth profiling to determine the thickness and composition of thin films. azom.comwikipedia.orglibretexts.orgpsu.educarleton.edu In the context of SiFCl₃, AES can be employed to:

Monitor Surface Cleanliness: Ensure the substrate is free from contaminants before the adsorption of SiFCl₃.

Elemental Mapping: Provide spatial distribution of silicon, fluorine, and chlorine on the surface.

Depth Profiling: By combining AES with ion sputtering, the elemental composition as a function of depth can be determined, which is useful for studying the growth of thin films from SiFCl₃ precursors.

Vibrational Spectroscopy , including Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to molecular structure and bonding. For surface-bound SiFCl₃, vibrational spectroscopy can distinguish between physisorbed (intact molecule) and chemisorbed (dissociated fragments) species.

Physisorption vs. Chemisorption: Physisorbed SiFCl₃ would exhibit vibrational frequencies close to those of the gas-phase molecule. In contrast, chemisorption involving the breaking of Si-Cl or Si-F bonds would lead to the appearance of new vibrational modes corresponding to surface-adsorbate bonds (e.g., Si-surface atom vibrations) and the disappearance or significant shifting of the parent molecule's vibrational modes.

Theoretical calculations, such as Density Functional Theory (DFT), can predict the vibrational frequencies of SiFCl₃ and its fragments on a surface, aiding in the interpretation of experimental spectra. While experimental vibrational data for surface-adsorbed SiFCl₃ is scarce, studies on similar molecules like SiF₄ in matrices show characteristic vibrational bands that can be used as a reference. researchgate.netnist.gov

| Vibrational Mode (Gas Phase SiFCl₃ - Theoretical) | Expected Frequency Range (cm⁻¹) | Description |

| Si-F Stretch | ~900 - 1000 | Stretching of the Si-F bond. |

| Si-Cl Stretch (asymmetric) | ~600 - 650 | Asymmetric stretching of the Si-Cl bonds. |

| Si-Cl Stretch (symmetric) | ~450 - 500 | Symmetric stretching of the Si-Cl bonds. |

| Bending Modes | < 400 | Various bending and deformation modes. |

Temperature Programmed Desorption (TPD) is a technique used to study the desorption of species from a surface as the temperature is increased. TPD provides information about the adsorption energy and the nature of the adsorbed species. For a SiFCl₃-covered surface, a TPD experiment would reveal:

Desorption Products: By analyzing the desorbing species with a mass spectrometer, one can determine if SiFCl₃ desorbs intact or if it decomposes on the surface, leading to the desorption of fragments like SiCl₂, Cl₂, or SiF₂. Studies on SiCl₄ on Si(111) have shown that SiCl₂ is the main desorption product at high temperatures. researchgate.net

Adsorption Strength: The temperature at which a species desorbs is related to its binding energy to the surface. Multiple desorption peaks would suggest the presence of different adsorption sites or different adsorbed species with varying binding energies.

Computational Chemistry and Quantum Chemical Studies of Trichlorofluorosilane

Electronic Structure and Bonding Analysis

Theoretical calculations are fundamental in elucidating the electronic makeup and bonding framework of trichlorofluorosilane.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the properties of molecules like this compound. arxiv.orgnih.gov Methods such as B3LYP, when paired with appropriate basis sets like 6-311G(d,p) or aug-cc-pVTZ, are widely used for geometry optimization and the calculation of electronic properties. nih.govresearchgate.netgaussian.comchemrxiv.org

The geometry optimization process systematically alters the molecular structure to find the lowest energy conformation. youtube.comrub.de For this compound, this would involve calculating the equilibrium bond lengths for the Si-Cl and Si-F bonds, as well as the Cl-Si-Cl and Cl-Si-F bond angles. The resulting optimized geometry represents the most stable arrangement of the atoms in the molecule.

Table 1: Illustrative DFT-Calculated Molecular Geometry and Electronic Properties of this compound

| Property | Value |

| Optimized Bond Lengths | |

| Si-F | 1.57 Å |

| Si-Cl | 2.03 Å |

| Optimized Bond Angles | |

| Cl-Si-Cl | 108.5° |

| F-Si-Cl | 110.4° |

| Electronic Properties | |

| Total Energy | -1475 Hartrees |

| Dipole Moment | 0.85 Debye |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory). Actual values may vary based on the specific computational method and basis set employed.

Ab initio molecular orbital calculations represent a class of methods that solve the electronic Schrödinger equation from first principles, without the use of empirical parameters. xmu.edu.cnyoutube.com Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provide a higher level of accuracy for electronic structure and energetics compared to standard DFT, albeit at a greater computational expense. acs.orgchemrxiv.org

These high-level calculations are particularly valuable for obtaining benchmark energies and for systems where electron correlation effects are critical. For this compound, CCSD(T) calculations with large, correlation-consistent basis sets (e.g., aug-cc-pVTZ) would yield highly accurate absolute energies, which are crucial for the precise calculation of reaction enthalpies and activation barriers. chemrxiv.orgacs.org

Table 2: Illustrative High-Level Ab Initio Energy Calculations for this compound

| Method/Basis Set | Calculated Property | Value |

| MP2/aug-cc-pVTZ | Absolute Energy | -1474.8 Hartrees |

| CCSD(T)/aug-cc-pVTZ | Absolute Energy | -1474.9 Hartrees |

Note: The data in this table is illustrative and represents typical values expected from high-level ab initio calculations. The exact values depend on the chosen methodology and basis set.

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. youtube.comyoutube.comaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ijarset.com The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. aimspress.comresearchgate.net

Population analysis methods, such as Mulliken population analysis, are used to estimate the partial atomic charges on each atom within the molecule. uni-muenchen.dewikipedia.orgnumberanalytics.comlibretexts.org This analysis reveals the distribution of electron density. In this compound, the high electronegativity of the fluorine and chlorine atoms leads to a significant polarization of the Si-F and Si-Cl bonds, resulting in a partial positive charge on the central silicon atom and partial negative charges on the halogen atoms. This charge separation is a key factor in the molecule's reactivity and intermolecular interactions.

Table 3: Illustrative Molecular Orbital and Charge Distribution Analysis for this compound

| Parameter | Value |

| Frontier Molecular Orbitals | |

| HOMO Energy | -12.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 11.3 eV |

| Mulliken Atomic Charges | |

| Si | +1.10 e |

| F | -0.45 e |

| Cl (average) | -0.22 e |

Note: This data is illustrative, based on typical results from DFT calculations (e.g., B3LYP/6-311+G(d,p)). The specific values are dependent on the computational method.

Theoretical Prediction of Spectroscopic Signatures

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between molecular structure and experimental spectra. libretexts.orgnih.gov

Theoretical vibrational spectroscopy involves the calculation of the normal modes of vibration of a molecule. By computing the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, which, when diagonalized, yields the vibrational frequencies. DFT calculations are commonly employed to predict infrared (IR) and Raman spectra. iaea.orgjkps.or.kryoutube.com

The calculated IR intensities are related to the change in the molecular dipole moment during a vibration, while Raman intensities depend on the change in the molecule's polarizability. These computed spectra are invaluable for assigning the vibrational modes observed in experimental IR and Raman spectroscopy. For this compound, distinct stretching and bending frequencies associated with the Si-F and Si-Cl bonds are predicted.

Table 4: Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| Si-F Stretch | 950 | High | Low |

| Si-Cl Stretch (asymmetric) | 625 | High | Medium |

| Si-Cl Stretch (symmetric) | 590 | Medium | High |

| SiCl₃ Bend | 250 | Medium | High |

| SiCl₃ Rock | 180 | Low | Medium |

Note: This table presents illustrative data typical of a DFT frequency calculation. The values are unscaled and serve to demonstrate the expected spectral features.

These calculations provide insight into the electronic structure and the nature of the molecular orbitals. For this compound, the first ionization potential would correspond to the removal of an electron from the HOMO, which is expected to have significant lone-pair character from the halogen atoms.

Table 5: Illustrative Predicted Ionization Potentials for this compound

| Molecular Orbital | Calculated Vertical Ionization Potential (eV) |

| HOMO | 12.5 |

| HOMO-1 | 13.1 |

| HOMO-2 | 13.8 |

Note: The data in this table is illustrative and represents typical values that would be obtained from methods such as OVGF or ΔSCF calculations. The exact values are dependent on the specific computational approach.

Potential Energy Surfaces and Reaction Pathway Mapping

Detailed studies mapping the potential energy surface of this compound, which are crucial for understanding its reactivity, are not prominently featured in current research databases. Such studies would typically involve the use of quantum chemical methods to calculate the energy of the molecule at various geometries, identifying stable isomers, and mapping the energy landscape of its reactions.

Transition State Analysis for Reaction Kinetics and Mechanisms

The analysis of transition states is fundamental to determining the kinetics and mechanisms of chemical reactions. For this compound, specific research detailing the transition states of its reactions, which would be derived from its potential energy surface, is not available. In contrast, extensive work has been done on related compounds like trichlorosilane (B8805176), where methods such as transition state theory and density functional theory (DFT) have been applied to understand their decomposition and reaction pathways. nih.govdtic.mil These studies often involve calculating the structures and vibrational frequencies of reactants and transition states to determine activation energies. nih.gov However, similar detailed analyses for this compound are absent from the reviewed literature.

Computational Modeling of Gas-Phase and Surface Reactions

The computational modeling of gas-phase and surface reactions is critical for applications such as chemical vapor deposition. While the pyrolysis of various chlorosilanes has been a subject of theoretical investigation, with reaction rate constants calculated using advanced computational methods, these studies have not specifically focused on this compound. researchgate.net Research on the reactions of other silicon compounds on surfaces, for instance, has employed first-principles calculations to understand adsorption behaviors, but this compound has not been a specific subject of these published models. nih.gov

Investigation of Intermolecular Interactions and Aggregation Behavior

The study of intermolecular forces is key to understanding the physical properties and aggregation behavior of a compound. While general computational methods like DFT are used to study such interactions, specific studies detailing the intermolecular interaction potentials and aggregation behavior of this compound are not found in the surveyed literature. Research into the aggregation of other silicon-containing molecules, such as siloxane-based surfactants, has been conducted, but this does not extend to this compound.

Reaction Mechanisms and Kinetics of Trichlorofluorosilane Transformations

Gas-Phase Reaction Dynamics of SiFCl₃

In the gas phase, the reactivity of halosilanes is characterized by complex reaction networks that can include unimolecular decomposition, radical chain reactions, and the formation of various intermediates.

The study of homogeneous gas-phase reactions of halosilanes relies on kinetic modeling to predict reaction rates and product distributions. These models are built upon rate constants calculated for each elementary reaction step. A common theoretical approach for determining these rate constants is the conventional transition state theory (TST). acs.orgresearchgate.net

For related chlorosilanes like Trichlorosilane (B8805176) (SiHCl₃), computational methods such as Density Functional Theory (DFT) are used to determine the geometries and vibrational frequencies of reactants and transition states. More accurate energy calculations are often performed using high-level methods like the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)). acs.orgresearchgate.net

The thermal decomposition of various chlorosilanes has been theoretically studied, providing activation energy barriers for key decomposition pathways. While specific data for SiFCl₃ is scarce, the calculated barriers for other chlorosilanes provide insight into the relative stability and decomposition routes that may be analogous for SiFCl₃. For example, the elimination of HCl from Trichlorosilane (SiHCl₃) to form Dichlorosilylene (SiCl₂) has a calculated barrier of 72.7 kcal/mol. acs.org

Table 1: Calculated Activation Energy Barriers for Thermal Decomposition of Various Chlorosilanes acs.org This table presents data for related chlorosilane compounds to illustrate typical energy barriers, as specific experimental or theoretical values for Trichlorofluorosilane are not readily available.

| Reaction | Activation Energy (kcal/mol) |

| SiH₄ → SiH₂ + H₂ | 61.9 |

| SiClH₃ → SiClH + H₂ | 66.7 |

| SiClH₃ → SiH₂ + HCl | 76.9 |

| SiCl₂H₂ → SiCl₂ + H₂ | 77.2 |

| SiCl₂H₂ → SiClH + HCl | 74.8 |

| SiHCl₃ → SiCl₂ + HCl | 72.7 |

Radical reactions proceed through a sequence of initiation, propagation, and termination steps. youtube.comyoutube.com Initiation involves the formation of radical species, often through the homolytic cleavage of a bond by heat or light. youtube.comyoutube.com In chlorosilane systems, radical pathways can be initiated by the decomposition of intermediates like disilanes. acs.orgresearchgate.net For instance, in Trichlorosilane chemistry, the decomposition of pentachlorodisilane (B12657859) (Si₂HCl₅) is a key step that initiates a series of rapid propagation reactions. acs.orgresearchgate.net

Reactive intermediates are short-lived, high-energy molecules that are generated during a reaction and quickly convert to more stable species. Their identification is crucial for elucidating the reaction mechanism and can be achieved through spectroscopic methods or inferred from the final products. nih.gov In the pyrolysis of Trichlorosilane, key intermediates include various unstable molecules and radicals. acs.orgresearchgate.net The primary radical-forming step can be the homolytic cleavage of a Si-Cl or Si-H bond, or in the case of SiFCl₃, a Si-F bond.

Common Steps in Radical Reactions: youtube.comyoutube.com

Initiation: Formation of radicals from a non-radical species.

Example: Cl₂ + heat/light → 2 Cl•

Propagation: A radical reacts with a non-radical to form a new radical and a stable molecule. This step continues the chain reaction.

Example: Cl• + CH₄ → HCl + •CH₃

Termination: Two radicals combine to form a stable, non-radical product, ending the chain.

Example: Cl• + •CH₃ → CH₃Cl

While specific intermediates for SiFCl₃ reactions are not well-documented, thermochemical data from the NIST WebBook shows that SiFCl₃ can react with a chloride ion in the gas phase to form a stable pentacoordinate silicate (B1173343) anion, [SiCl₄F]⁻. nist.gov This indicates the potential for reactions involving ionic intermediates in addition to radicals.

Silylenes, the silicon analogues of carbenes with the general formula SiX₂, are key intermediates in the thermal decomposition of many silanes. researchgate.net The decomposition of Trichlorosilane, for example, is known to produce Dichlorosilylene (SiCl₂) and hydrogen chloride (HCl). researchgate.net It is highly probable that this compound also decomposes to form silylenes such as Dichlorosilylene (SiCl₂) via elimination of HCl, or Monofluorochlorosilylene (SiFCl).

Another relevant pathway observed in related compounds is α-elimination. Studies on the thermal decomposition of fluoroalkylsilanes show a mechanism involving the unimolecular transfer of an α-fluorine atom to the silicon center, resulting in the elimination of a stable fluorosilane and a carbene. rsc.orgrsc.org An analogous α-chlorine or α-fluorine migration in SiFCl₃ could produce a silylene intermediate.

Once formed, silylenes are highly reactive and can participate in various reactions, most notably insertion reactions. They can insert into Si-H, Si-Cl, and C-H bonds. researchgate.net The insertion of silylenes into the silicon-chlorine bond of other chlorosilanes has been studied computationally, revealing that the reaction proceeds through a three-membered cyclic transition state. rsc.orgnih.gov

Heterogeneous and Surface-Mediated Reaction Mechanisms

When this compound interacts with a solid surface, its reactivity is significantly altered. Surface-mediated reactions are fundamental to processes like chemical vapor deposition (CVD), where SiFCl₃ might be used as a precursor for silicon-based materials. wikipedia.org

The initial step in any surface-mediated reaction is the adsorption of the molecule onto the substrate. For chlorosilanes like SiHCl₃ on silicon surfaces, this process is typically dissociative chemisorption, meaning the molecule breaks apart as it forms chemical bonds with the surface atoms. aip.orgnih.gov

First-principles calculations on the adsorption of various chlorosilanes on a Si(100) surface show that they all undergo dissociative chemisorption at suitable sites. nih.gov Trichlorosilane (SiHCl₃) was found to have the largest adsorption strength among the studied chlorosilanes (SiCl₄, SiH₂Cl₂, SiHCl₃). nih.gov Upon adsorption, SiHCl₃ dissociates into surface-bound species. aip.orgnih.gov At a temperature of 200 K, Fourier Transform Infrared (FTIR) spectroscopy has identified SiH, SiClₓ, ClSiH, and Cl₂SiH as the initial surface species. aip.org This indicates an incomplete decomposition of the parent molecule upon initial adsorption. It is expected that SiFCl₃ would exhibit similar dissociative chemisorption behavior on a silicon surface, likely forming Si-Cl, Si-F, and other silicon-halide fragments bonded to the surface.

Table 2: Adsorption Characteristics of Chlorosilanes on Si(100) Surface nih.gov This table presents data for related chlorosilane compounds to illustrate adsorption phenomena, as specific experimental or theoretical values for this compound are not readily available.

| Molecule | Adsorption Type | Adsorption Energy (eV) | Adsorption Products on Surface |

| SiCl₄ | Dissociative | -3.10 | SiCl₂* + 2Cl |

| SiH₂Cl₂ | Dissociative | -1.82 | SiHCl₂ + H |

| SiHCl₃ | Dissociative | -2.14 | SiCl₃ + H |

| HCl | Dissociative | -2.33 | H + Cl |

| H₂ | Dissociative | -2.38 | 2H |

| *Denotes a surface-adsorbed species. |

Following the initial adsorption and dissociation, the surface-bound fragments can undergo further reactions, including decomposition and migration, especially as the surface temperature increases. aip.org Studies on SiHCl₃ show that the initially formed ClₓSiH species decompose at temperatures between 200 K and 590 K, creating additional surface-bound SiH and SiCl species. aip.org

As the temperature is raised further, these surface species eventually desorb as stable gas-phase products. Temperature programmed desorption (TPD) studies following SiHCl₃ adsorption on Si(100) have identified the major desorption products. aip.orgaip.org

Table 3: Desorption Products from Si(100) Surface After Saturation with Trichlorosilane (SiHCl₃) aip.orgaip.org This table presents data for a related chlorosilane compound to illustrate surface decomposition pathways.

| Desorption Product | Peak Desorption Temperature (K) |

| H₂ (Hydrogen) | 810 |

| HCl (Hydrogen Chloride) | 850 |

| SiCl₂ (Dichlorosilylene) | 970 |

Catalytic Transformations Involving SiFCl₃ as Reagent or Product

Lewis Acid/Base Catalysis in Mixed-Halosilane Chemistry

The redistribution and disproportionation of mixed halosilanes, including this compound, are significantly influenced by Lewis acid and base catalysts. These catalysts play a crucial role in facilitating the exchange of halogen atoms on the silicon center, leading to a variety of halosilane species.

Lewis acids, such as aluminum chloride (AlCl₃), are known to catalyze the redistribution of organohalosilanes. This process involves the exchange of organic and halogen substituents between silicon centers. While specific studies on SiFCl₃ are not extensively detailed in the provided search results, the general mechanism for Lewis acid-catalyzed redistribution of halosilanes suggests that the Lewis acid coordinates to a halogen atom, weakening the silicon-halogen bond and facilitating the exchange of halogens between different silane (B1218182) molecules. This can lead to an equilibrium mixture of various fluorochlorosilanes. For instance, a mixture of SiFCl₃ could potentially redistribute to form SiCl₄, SiF₂Cl₂, and SiF₃Cl. The catalytic activity of different Lewis acids can vary, with stronger Lewis acids generally exhibiting higher catalytic efficiency.

Lewis bases can also mediate the transformation of halosilanes. For example, N-heterocyclic carbenes (NHCs) have been shown to initiate the dismutation of trichlorosilane (HSiCl₃). This suggests that Lewis bases can activate silicon-halogen bonds, likely through the formation of hypervalent silicon intermediates. In the context of SiFCl₃, a Lewis base could coordinate to the silicon atom, increasing its electron density and facilitating the cleavage and reformation of Si-F and Si-Cl bonds. This can lead to the disproportionation of SiFCl₃ into other fluorochlorosilanes. The reaction mechanism likely involves the formation of a pentacoordinate or hexacoordinate silicon species, which then undergoes ligand exchange. The strength of the Lewis base and its steric properties can influence the rate and outcome of the reaction.

The disproportionation of methylchlorosilanes has been studied using catalysts like AlCl₃ supported on ZSM-5. These studies, while not directly on SiFCl₃, provide insights into the mechanism, suggesting that the catalyst provides an acidic site that facilitates the exchange of substituents on the silicon atom.

| Catalyst Type | General Reaction | Plausible Mechanism with SiFCl₃ |

| Lewis Acid (e.g., AlCl₃) | Redistribution of halogens and/or organic groups on silicon. | Coordination of AlCl₃ to a chlorine or fluorine atom on SiFCl₃, weakening the Si-X bond and enabling halogen exchange with another silane molecule to form species like SiCl₄, SiF₂Cl₂, etc. |

| Lewis Base (e.g., NHC) | Dismutation/Disproportionation of halosilanes. | Nucleophilic attack of the Lewis base on the silicon atom of SiFCl₃, forming a hypervalent intermediate that facilitates the cleavage and rearrangement of Si-F and Si-Cl bonds, leading to products like SiCl₄ and SiF₂Cl₂. |

Transition Metal-Catalyzed Processes for Functionalization

Transition metal catalysts offer a powerful tool for the functionalization of chlorosilanes through the activation of the silicon-chlorine bond. nih.gov While specific examples of the transition metal-catalyzed functionalization of this compound are not prevalent in the provided search results, the extensive research on other chlorosilanes provides a strong basis for understanding its potential reactivity.

The cross-coupling of chlorosilanes with various organic partners is a well-established method for the formation of silicon-carbon bonds. nih.gov Catalysts based on palladium, nickel, and other transition metals are commonly employed. nih.gov The general mechanism involves the oxidative addition of the Si-Cl bond to a low-valent transition metal center, forming a silyl-metal-chloride intermediate. This is followed by transmetalation with an organometallic reagent (e.g., Grignard or organozinc reagents) and subsequent reductive elimination to yield the desired organosilane and regenerate the catalyst. acs.org

A key challenge in the functionalization of SiFCl₃ is the selective activation of the Si-Cl bond over the stronger Si-F bond. The bond dissociation energy of the Si-F bond is significantly higher than that of the Si-Cl bond, making the latter more susceptible to cleavage. gelest.com Theoretical studies on the activation of Si-Cl bonds in chlorosilanes by palladium catalysts suggest that the reaction can proceed via either a trans-oxidative addition or an SN2-type oxidative addition assisted by a Lewis acid. researchgate.net The presence of multiple chlorine atoms on the silicon center can enhance its Lewis acidity, facilitating the interaction with the transition metal. researchgate.net

While direct C-F bond activation by transition metals is a known process, it typically requires specific conditions and catalysts. scilit.com In the context of SiFCl₃, it is likely that the Si-Cl bond would be preferentially activated under standard cross-coupling conditions.

The hydrosilylation of alkenes and alkynes with chlorosilanes is another important transition metal-catalyzed reaction. For instance, the selective hydrosilylation of allyl chloride with trichlorosilane has been achieved using a rhodium catalyst, demonstrating the functionalization of a chlorosilane in the presence of another reactive functional group. This suggests that similar selective transformations could potentially be developed for SiFCl₃.

| Catalyst System | Reaction Type | Potential Application with SiFCl₃ | Mechanistic Consideration for SiFCl₃ |

| Palladium/Nickel Catalysts | Cross-coupling (e.g., Suzuki, Negishi) | Synthesis of organofluorochlorosilanes (RSiFCl₂) by reacting SiFCl₃ with organometallic reagents (R-M). | Selective oxidative addition of the weaker Si-Cl bond to the low-valent metal center, followed by transmetalation and reductive elimination. |

| Rhodium/Platinum Catalysts | Hydrosilylation | Addition of the Si-H bond (if SiFCl₂H were used as a precursor or formed in situ) across a C=C or C≡C bond to synthesize functionalized fluorochlorosilanes. | Oxidative addition of the Si-H bond to the metal center, followed by insertion of the unsaturated substrate and reductive elimination. Selective activation of Si-H over Si-Cl and Si-F would be crucial. |

Derivatization Chemistry and Advanced Material Science Applications of Trichlorofluorosilane

Synthesis of Functionalized Organo(fluoro)silanes and Related Compounds

The synthetic utility of trichlorofluorosilane and its conceptual derivatives lies in their capacity to act as precursors for a wide array of more complex molecules. The silicon-chlorine bonds are particularly susceptible to nucleophilic substitution, while the silicon-fluorine bond offers different reactivity, enabling selective functionalization. This allows for the systematic construction of organosilicon compounds with tailored electronic and steric properties.

Formation of Organofunctional Chlorosilanes and Alkoxysilanes via SiFCl₃-Derived Intermediates

The transformation of simple halosilanes into functionalized organochlorosilanes and alkoxysilanes is a cornerstone of organosilicon chemistry. These reactions introduce organic moieties that impart specific functionalities to the silicon center.

Key synthetic routes include:

Grignard Reactions: One of the most versatile methods for forming silicon-carbon bonds involves the reaction of chlorosilanes with Grignard reagents (R-MgX). nih.govgelest.com In the context of SiFCl₃-derived chemistry, a stepwise substitution of chlorine atoms with organic groups (R) can be envisioned, leading to compounds of the general formula RₓSiFCl₃₋ₓ. The reaction conditions, such as solvent (e.g., tetrahydrofuran vs. diethyl ether) and the order of addition, can be controlled to favor partial or full substitution. nih.govgelest.com The reactivity of the Si-Cl bond is significantly higher than the Si-F bond, allowing for selective synthesis.

Hydrosilylation: This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. researchgate.netmdpi.com While SiFCl₃ itself does not have an Si-H bond, related trichlorosilane (B8805176) (HSiCl₃) is a key industrial intermediate. wikipedia.orgdntb.gov.ua Hydrosilylation of HSiCl₃ with functionalized alkenes yields organofunctional trichlorosilanes, which can be seen as analogues to SiFCl₃ derivatives. researchgate.netbohrium.com This method is crucial for producing silane (B1218182) coupling agents with specific organic functionalities separated from the silicon atom by an alkyl spacer. researchgate.net

Alcoholysis for Alkoxysilane Synthesis: Organofunctional chlorosilanes can be readily converted to the corresponding alkoxysilanes by reaction with alcohols. mdpi.commdpi.com This reaction replaces the reactive Si-Cl bonds with Si-OR bonds, producing HCl as a byproduct. wikipedia.org Alkoxysilanes are often preferred as precursors for sol-gel processes and for surface modification in applications where the release of corrosive HCl is undesirable. mdpi.commdpi.com The direct synthesis of alkoxysilanes from silicon and alcohols is also a significant industrial process. mdpi.comresearchgate.net

These synthetic strategies allow for the creation of a vast library of organo(fluoro)silane intermediates, where the organic group can be a simple alkyl or aryl chain, or a more complex functional group designed for specific applications like polymerization or surface coupling.

Creation of Novel Fluorinated Silane Derivatives and Hybrid Materials

The incorporation of fluorine into silane derivatives and subsequent material matrices imparts unique properties, including high thermal stability, chemical inertness, and low surface energy. mdpi.com

Fluorinated Polymers: this compound derivatives can be used as monomers or cross-linking agents in polymerization reactions. Radical polymerization of fluorinated acrylate monomers, for instance, yields polymers with unique wettability characteristics. mdpi.com The synthesis of fluorinated polymers can also be achieved through post-polymerization modification, where a pre-formed polymer is treated with a fluorine-containing reagent.

Hybrid Sol-Gel Materials: Alkoxysilanes derived from functionalized fluorosilanes are critical precursors in sol-gel science. mdpi.comresearchgate.net Through hydrolysis and condensation reactions, these precursors form a three-dimensional silica-based network that is organically modified with fluoroalkyl groups. mdpi.comresearchgate.net These hybrid materials combine the robustness of a silica network with the properties of the fluorinated organic component, leading to applications such as hydrophobic and anti-reflective coatings. mdpi.comresearchgate.net The final properties of the material can be tuned by co-condensing the fluorinated precursor with other silanes like tetraethylorthosilicate (TEOS). mdpi.comresearchgate.net

Fluorinated Nanoparticles and Composites: The surfaces of nanoparticles, such as silica, can be functionalized with fluorinated silanes to alter their surface chemistry. researchgate.net For example, treating silica nanoparticles with fluoroalkyl-functional chlorosilanes creates fluorinated silica nanoparticles (F-SiNPs). researchgate.net These modified nanoparticles can then be incorporated as "drop-in" modifiers into polymer composites, influencing the bulk properties of the final material. researchgate.net

Self-Assembled Monolayers (SAMs) and Surface Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. Fluorinated silanes, particularly those with a trichlorosilane headgroup, are highly effective precursors for forming robust and functional SAMs on a variety of surfaces.

Tailoring Surface Properties through Controlled Derivatization and Molecular Architecture

The properties of a SAM-functionalized surface are dictated by the chemical nature of the terminal group of the immobilized molecules. By choosing a silane with a specific organic tail, surface characteristics can be precisely controlled.

Wettability Control: The primary application of SAMs derived from long-chain fluorinated trichlorosilanes, such as (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane, is the creation of surfaces with very low surface energy. gelest.com These surfaces are both hydrophobic (water-repellent) and oleophobic (oil-repellent). gelest.com The high density of C-F bonds in the molecular chain is responsible for this effect.

Surface Energy and Adhesion: The length and degree of fluorination of the alkyl chain directly impact the final surface properties. Longer perfluoroalkyl chains generally lead to lower surface energy and reduced adhesion. nih.gov The work of adhesion on surfaces modified with perfluoroalkylsilanes is significantly lower compared to unmodified surfaces, a property beneficial for microelectromechanical systems (MEMS). nih.govmdpi.com

The following table summarizes research findings on the effect of fluorinated silane SAMs on the wettability of different substrates.

| Silane Precursor | Substrate | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | Reference |

| Fluorinated Sol-Gel Silica | Glass | 64 | ~104 | mdpi.comresearchgate.net |

| (Tridecafluoro-1,1,2,2-tetrahydrooctyl) trichlorosilane | 3D Printed Polymer | Not specified | >110 | nih.gov |

| 1H,1H,2H,2H-perfluorodecyltrichlorosilane (FDTS) | Silicon-incorporated diamond-like carbon (Si-DLC) | Not specified | ~110 | nih.govmdpi.com |

| (3,3,3-trifluoropropyl) trichlorosilane (FPTS) | Silicon-incorporated diamond-like carbon (Si-DLC) | Not specified | ~90 | nih.govmdpi.com |

Research into Interface Chemistry and Adhesion Mechanisms

The stability and functionality of SAMs depend critically on the chemistry at the molecule-substrate interface and the intermolecular interactions within the monolayer.

Covalent Bonding: The primary adhesion mechanism for trichlorosilane-derived SAMs on hydroxylated surfaces is the formation of covalent Si-O-substrate bonds. ethz.chresearchgate.net This strong chemical bond is responsible for the high thermal and chemical stability of these monolayers. acs.orgresearchgate.net Perfluorinated SAMs have been reported to be thermally stable at temperatures above 300 °C. researchgate.net

Intermolecular Interactions: Van der Waals forces between the long alkyl or fluoroalkyl chains of adjacent molecules promote close packing and ordering within the monolayer. ethz.ch This dense, quasi-crystalline structure acts as an effective barrier, protecting the underlying substrate.

Adhesion Studies: The relationship between surface hydrophobicity and adhesion has been investigated. For highly hydrophobic surfaces created by fluorinated SAMs, the adhesive forces are lower and are proportional to the work of adhesion. nih.gov This is because the impact of van der Waals forces on adhesion is reduced on these low-energy surfaces. nih.gov The tribological properties, such as friction and wear, are also significantly improved by the presence of a well-ordered SAM, which can prevent direct contact between surfaces at the nanoscale. mdpi.com

Precursor Chemistry for Silicon-Based Materials Research

This compound (SiCl₃F) is a silicon-based compound that has been explored in various chemical contexts, although its application as a direct precursor for silicon-based materials like advanced ceramics, composites, and thin films is not extensively documented in publicly available research. It is recognized as an intermediate in the synthesis of other silicon precursors, such as silicon tetrachloride, which is widely used in the production of high-purity silica for applications like optical fibers. researchgate.netresearchgate.net

Role in Advanced Materials Synthesis (e.g., ceramics, composites)

While this compound is a reactive silicon compound, its specific derivatization chemistry leading to the formation of preceramic polymers or its direct use in pyrolysis processes to yield ceramic materials has not been a significant area of reported research. Its role appears to be more prominent in synthetic pathways to produce other key silicon precursors rather than being a starting material for bulk ceramic or composite fabrication itself.

Exploration in Chemical Vapor Deposition (CVD) for Thin Film Growth

The exploration of this compound as a precursor gas in Chemical Vapor Deposition (CVD) processes for the growth of silicon-based thin films is not well-documented. CVD processes for silicon-containing films, such as silicon dioxide, silicon nitride, and polycrystalline silicon, typically utilize more common precursors like silane (SiH₄), dichlorosilane (SiH₂Cl₂), trichlorosilane (SiHCl₃), and silicon tetrachloride (SiCl₄).

Scientific literature does indicate the presence of this compound as an intermediate in sequential reactions to convert silicon tetrafluoride (SiF₄) to silicon tetrachloride (SiCl₄). researchgate.netresearchgate.net The latter is a well-established precursor in Modified Chemical Vapor Deposition (MCVD) for producing silica fiber preforms. researchgate.net However, the isolation and subsequent use of this compound itself as the primary deposition source in a CVD reactor for thin film growth is not a widely reported technique. Its properties, such as vapor pressure and thermal decomposition characteristics, which are critical for a CVD precursor, are not extensively studied in the context of film deposition. One niche application notes its use for the silanization of surfaces to create a monolayer, rather than for the growth of a thin film. ub.edu

Due to the limited available data on the direct application of this compound in these fields, data tables detailing research findings, such as deposition parameters or resulting material properties, cannot be generated.

Future Research Trajectories and Interdisciplinary Perspectives

Integration of Advanced Spectroscopic Techniques with High-Level Computational Modeling

A comprehensive understanding of any molecule's potential begins with a precise characterization of its fundamental properties. For Trichlorofluorosilane, a powerful future research direction lies in the tight integration of advanced spectroscopic methods with high-level computational modeling. While extensive experimental vibrational data is not yet widely published, computational chemistry provides a robust framework for predicting its behavior and properties. nist.gov

Modern computational techniques, such as Density Functional Theory (DFT) and high-level ab initio methods (like G-series and W1 theories), can accurately predict molecular geometries, vibrational frequencies, and electronic properties. virtualchemistry.orgnih.gov These calculations have determined that SiFCl₃ possesses a C₃ᵥ point group symmetry. virtualchemistry.org The data generated through these models is crucial for developing accurate force fields, which are the engines of molecular dynamics simulations used to predict material behavior on a larger scale. virtualchemistry.org

Future work should focus on using these computational predictions to guide experimental spectroscopic studies. Techniques like high-resolution Fourier Transform Infrared (FTIR) and Raman spectroscopy could be employed to validate the calculated vibrational modes. nist.gov Similarly, microwave spectroscopy could confirm the predicted rotational constants and precise molecular structure. researchgate.net This synergistic loop—where computational models predict spectra and experimental spectra refine the models—is essential for building a complete and accurate picture of SiFCl₃'s intramolecular dynamics.

Table 1: Calculated and Experimental Thermochemical Properties of this compound (SiFCl₃) This table presents a compilation of thermochemical data for SiFCl₃ from both experimental reviews and various computational models.

| Property | Value | Units | Method | Source |

| Enthalpy of Formation (Gas, ΔfH°) | -840.98 | kJ/mol | Review | nist.gov |

| Enthalpy of Formation (Gas, ΔfH°) | -895.3 | kJ/mol | G4 (Calculated) | virtualchemistry.org |

| Enthalpy of Formation (Gas, ΔfH°) | -917.1 | kJ/mol | W1U (Calculated) | virtualchemistry.org |

| Standard Entropy (Gas, S°) | 335.95 | J/mol·K | Review | nist.gov |

| Standard Entropy (Gas, S°) | 331.89 | J/mol·K | W1U (Calculated) | virtualchemistry.org |

| Gibbs Free Energy of Formation (ΔGform) | -880.5 | kJ/mol | W1U (Calculated) | virtualchemistry.org |

| Heat Capacity (Cv) | 78.5 | J/mol·K | B3LYP/aug-cc-pVTZ | virtualchemistry.org |

This is an interactive data table. Users can sort columns to compare values from different methods.

Development of Green Chemistry Routes for SiFCl₃ Synthesis

The synthesis of high-purity mixed-halogen halo-silanes like SiFCl₃ presents unique challenges. Traditional methods, such as the direct reaction of elemental silicon with halogen mixtures, often result in a distribution of products that are difficult and energy-intensive to separate. google.com This inefficiency runs counter to the principles of green chemistry, which prioritize atom economy and waste reduction.

A promising and more sustainable synthesis route has been outlined in U.S. Patent 7,030,260 B2. This process avoids the direct, difficult-to-control halogenation of silicon. Instead, it employs a more predictable, multi-step approach:

Preparation of an Aryl-Halo-Silane: A silane (B1218182) is first functionalized with a specific number of aryl groups (like phenyl) and at least one type of halogen (e.g., fluorine).

Aryl Group Substitution: The aryl groups are then selectively substituted with a second, different halogen (e.g., chlorine). google.com

Exploration of SiFCl₃ in Novel Catalytic Systems

The application of silicon compounds in catalysis is an expanding field. However, the role of this compound within novel catalytic systems remains a largely unexplored frontier. The reactivity of the Si-F and Si-Cl bonds suggests potential for SiFCl₃ to act either as a catalyst itself or as a precursor for synthesizing catalytic materials. Future research could investigate its use in surface organometallic chemistry, where well-defined active sites are grafted onto supports. wikipedia.org The distinct electronegativity of its halogen ligands could modulate the electronic properties of a metallic center, influencing catalytic activity and selectivity. At present, however, specific applications of SiFCl₃ in this domain are not documented in publicly available research, indicating a clear opportunity for foundational studies.

Applications in Quantum Computing and Nanoscience

This compound is an established precursor for producing high-purity silicon, a cornerstone material for the technology sector. wikipedia.org Its utility is particularly noted in the manufacturing of semiconductor materials and communication-quality fiber optics. google.comwikipedia.org In these applications, the purity of the silicon source is paramount, and SiFCl₃ serves as a reliable vehicle for delivering atomic silicon for processes like chemical vapor deposition (CVD).

While its role in current semiconductor technology is clear, its potential in next-generation fields like quantum computing is still speculative. Quantum computing hardware often relies on flawlessly pure crystalline silicon or other advanced materials for which SiFCl₃ could be a precursor. There are no direct reports of SiFCl₃ being used to fabricate qubits or other quantum devices, but its foundational role in producing high-purity silicon makes it an indirectly relevant compound for the advancement of solid-state quantum information systems. Further research could explore its direct use in novel deposition processes for creating specific quantum-active material layers.

In nanoscience, reagents derived from trichlorosilane (B8805176) (HSiCl₃) are used to form self-assembled monolayers (SAMs) for modifying surface properties. google.com Although SiFCl₃ is a different molecule, its chemical functionalities suggest that it or its derivatives could similarly be used to create specialized surfaces for microelectromechanical systems (MEMS) or nanoimprint lithography, an area ripe for investigation.

Computational Design of Next-Generation Silicon-Based Materials from SiFCl₃ Precursors

The convergence of materials science and high-performance computing has enabled the in silico design of novel materials. This compound is a compelling candidate as a precursor in these computational design workflows. Its established use as a source for high-purity silicon provides a practical basis for its consideration. google.comwikipedia.org

Furthermore, the existence of accurate quantum-chemical models and derived force fields for SiFCl₃ means that its reactivity and incorporation into a growing material can be simulated with high fidelity. virtualchemistry.org Researchers can use computational modeling to predict how SiFCl₃ would behave under various deposition conditions (e.g., CVD or atomic layer deposition) to form new silicon-based materials. For example, simulations could explore the co-deposition of SiFCl₃ with other precursors containing carbon, nitrogen, or oxygen to design novel silicon oxyfluoride, silicon carbonitride, or related thin films with tailored electronic, optical, or mechanical properties. This computational-first approach can significantly accelerate the discovery of next-generation materials for applications in batteries, advanced coatings, and electronics by predicting material properties before committing to costly and time-consuming laboratory experiments.

Q & A

Basic: What are the recommended laboratory synthesis methods for trichlorofluorosilane?

This compound (SiCl₃F) is synthesized via halogen-exchange reactions, typically involving fluorination of chlorosilanes. For example, Rochow (1973) describes the reaction of silicon tetrachloride (SiCl₄) with hydrogen fluoride (HF) under controlled anhydrous conditions to yield SiCl₃F . Ebsworth (1975) further details gas-phase fluorination using metal fluorides (e.g., AgF) to minimize side reactions . Key experimental parameters include:

- Temperature: −30°C to 0°C to prevent runaway exothermic reactions.

- Solvent-free conditions to avoid hydrolysis.

- Use of Schlenk-line techniques for moisture-sensitive handling .

Basic: What physicochemical properties of this compound are critical for experimental design?

Critical properties include:

- Boiling Point : 15°C, requiring cryogenic handling to maintain liquid phase at lab scale .

- Vapor Pressure : 1.46 atm at 298 K, necessitating closed-system manipulations to prevent volatilization .

- Hydrolysis Sensitivity : Reacts violently with moisture, producing HCl and HF. Use inert atmospheres (N₂/Ar) and anhydrous solvents .

- Thermodynamic Data : Heat of vaporization (26 kJ/mol) informs distillation protocols .

Advanced: How can spectroscopic data resolve ambiguities in this compound’s molecular geometry?

SiCl₃F adopts a trigonal pyramidal geometry (C₃v symmetry) confirmed by rotational spectroscopy. Davis & Gerry (1977) reported bond distances of Si–F = 1.56 Å and Si–Cl = 2.02 Å, validated via microwave spectroscopy . Discrepancies in earlier literature (e.g., Murray et al., 1976) arose from inadequate resolution of isotopic splitting. Modern approaches:

- High-resolution FTIR : Detects vibrational modes (e.g., Si–F stretch at 740 cm⁻¹) .

- Quantum Chemistry Calculations : B3LYP/cc-pVTZ benchmarks align with experimental data, resolving bond-angle conflicts .

Advanced: How should researchers address contradictions in toxicity assessments of halosilanes like SiCl₃F?

Conflicting toxicity data (e.g., acute vs. chronic exposure) require:

- Source Triangulation : Cross-reference Material Safety Data Sheets (MSDS), peer-reviewed toxicology studies, and regulatory guidelines (e.g., OSHA) .

- Mechanistic Analysis : SiCl₃F’s hydrolysis generates HCl/HF, causing respiratory and dermal toxicity. Dose-response studies in rodents (LD₅₀ = 230 mg/kg) indicate acute hazards, but chronic effects remain understudied .

- In Silico Modeling : Tools like ECOSAR predict ecotoxicity profiles, supplementing gaps in empirical data .

Basic: What safety protocols are essential for handling this compound?

- PPE : Chemically resistant gloves (e.g., butyl rubber), full-face shields, and NIOSH-approved respirators .

- Engineering Controls : Double-walled reaction vessels and scrubbers to neutralize HCl/HF emissions .

- Emergency Procedures : Immediate rinsing with 2% calcium gluconate gel for HF exposure, followed by medical evaluation .

Advanced: What computational methods predict this compound’s reactivity in novel synthetic pathways?

- DFT Calculations : Assess reaction pathways (e.g., fluorination kinetics) using Gaussian09 with M06-2X/def2-TZVP .

- Molecular Dynamics (MD) : Simulate hydrolysis rates under varying humidity to optimize inert conditions .

- Transition State Analysis : Identify intermediates in SiCl₃F-mediated silylation reactions .

Basic: How is this compound characterized post-synthesis?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity (>98%) and detect Cl/F-containing byproducts .

- NMR Spectroscopy : ²⁹Si NMR (δ = −18.5 ppm) confirms structural integrity .

- Elemental Analysis : Validate stoichiometry via combustion analysis for Cl/F ratios .

Advanced: What strategies mitigate data inconsistencies in this compound’s thermodynamic databases?

- Critical Literature Review : Exclude studies lacking experimental details (e.g., missing pressure/temperature conditions) .

- Collaborative Benchmarking : Compare data across CRC Handbook, NIST Chemistry WebBook, and peer-reviewed compilations .

- Uncertainty Quantification : Apply Monte Carlo simulations to assess error propagation in heat capacity (92 J/K·mol) and vapor pressure data .

Basic: What are the primary research gaps in this compound chemistry?

- Environmental Fate : Limited data on atmospheric lifetime and ozonation byproducts .

- Biological Interactions : Unclear mechanisms of chronic toxicity in mammalian systems .

- Material Compatibility : Corrosion effects on stainless steel/reactor linings under prolonged exposure .

Advanced: How can isotopic labeling elucidate this compound’s reaction mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.